molecular formula C8H10BrNO2S B1588345 3-bromo-N-ethylbenzenesulfonamide CAS No. 871269-07-7

3-bromo-N-ethylbenzenesulfonamide

Cat. No. B1588345
CAS RN: 871269-07-7
M. Wt: 264.14 g/mol
InChI Key: MADIDEQQKAOBFI-UHFFFAOYSA-N
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Description

3-bromo-N-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . It is also known by other names such as N-Ethyl 3-bromobenzenesulfonamide and 3-bromo-N-ethylbenzene-1-sulfonamide .


Molecular Structure Analysis

The InChI code for 3-bromo-N-ethylbenzenesulfonamide is 1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Synthesis of Derivatives for Medicinal Chemistry

3-bromo-N-ethylbenzenesulfonamide: serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives are explored for their potential medicinal properties, particularly as antibacterial agents . The bromine atom in the compound can undergo substitution reactions, allowing for the introduction of pharmacophores that can enhance antibacterial activity.

Analytical Chemistry Applications

In analytical chemistry, derivatives of 3-bromo-N-ethylbenzenesulfonamide have been utilized as oxidizing titrants . For instance, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, offers a method for the direct titration of various substances, providing a simple and rapid analytical approach.

Mechanism of Action

Sulfonamides, which include 3-bromo-N-ethylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This mechanism of action allows sulfonamides to inhibit bacterial growth.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 3-bromo-N-ethylbenzenesulfonamide can be found online . It is recommended to store this compound at ambient temperatures . For more detailed safety information, please refer to the MSDS.

properties

IUPAC Name

3-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIDEQQKAOBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428432
Record name 3-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871269-07-7
Record name 3-Bromo-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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